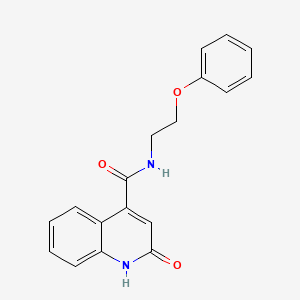
2-oxo-N-(2-phenoxyethyl)-1H-quinoline-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-oxo-N-(2-phenoxyethyl)-1H-quinoline-4-carboxamide, also known as PHA-793887, is a small molecule inhibitor that has shown potential in cancer treatment. This compound belongs to the quinoline family and has a molecular weight of 360.4 g/mol.
Mécanisme D'action
The mechanism of action of 2-oxo-N-(2-phenoxyethyl)-1H-quinoline-4-carboxamide involves inhibition of the cyclin-dependent kinase 2 (CDK2) enzyme, which plays a crucial role in cell cycle progression. By inhibiting CDK2, 2-oxo-N-(2-phenoxyethyl)-1H-quinoline-4-carboxamide prevents the cell from entering the S phase of the cell cycle, leading to cell cycle arrest and ultimately, cell death.
Biochemical and Physiological Effects
In addition to its anti-cancer effects, 2-oxo-N-(2-phenoxyethyl)-1H-quinoline-4-carboxamide has also been found to have other biochemical and physiological effects. It has been shown to inhibit the growth of the malaria parasite Plasmodium falciparum, as well as the replication of the hepatitis C virus. Moreover, 2-oxo-N-(2-phenoxyethyl)-1H-quinoline-4-carboxamide has been found to have neuroprotective effects in animal models of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-oxo-N-(2-phenoxyethyl)-1H-quinoline-4-carboxamide is its specificity for CDK2, which reduces the risk of off-target effects. Moreover, 2-oxo-N-(2-phenoxyethyl)-1H-quinoline-4-carboxamide has shown good oral bioavailability and pharmacokinetic properties, making it a promising candidate for clinical development. However, one of the limitations of 2-oxo-N-(2-phenoxyethyl)-1H-quinoline-4-carboxamide is its relatively low potency compared to other CDK inhibitors, which may limit its efficacy in clinical settings.
Orientations Futures
There are several future directions for research on 2-oxo-N-(2-phenoxyethyl)-1H-quinoline-4-carboxamide. One area of interest is the development of combination therapies with other anti-cancer agents to enhance its efficacy. Moreover, further studies are needed to investigate the potential of 2-oxo-N-(2-phenoxyethyl)-1H-quinoline-4-carboxamide in other diseases, such as malaria and hepatitis C. Finally, the development of more potent analogs of 2-oxo-N-(2-phenoxyethyl)-1H-quinoline-4-carboxamide may improve its clinical utility as an anti-cancer agent.
Conclusion
In conclusion, 2-oxo-N-(2-phenoxyethyl)-1H-quinoline-4-carboxamide is a promising small molecule inhibitor with potential in cancer treatment. Its specificity for CDK2, good oral bioavailability, and pharmacokinetic properties make it a promising candidate for clinical development. However, further research is needed to investigate its efficacy in combination therapies and other diseases, as well as the development of more potent analogs.
Méthodes De Synthèse
The synthesis of 2-oxo-N-(2-phenoxyethyl)-1H-quinoline-4-carboxamide involves several steps. The first step is the reaction of 2-amino-4-chloroquinoline with ethyl 2-bromoacetate to form ethyl 2-(2-chloro-4-quinolinylamino)acetate. The second step is the reaction of ethyl 2-(2-chloro-4-quinolinylamino)acetate with sodium hydroxide and phenoxyacetic acid to form 2-oxo-N-(2-phenoxyethyl)-1H-quinoline-4-carboxamide. The final step involves purification of the compound using column chromatography.
Applications De Recherche Scientifique
2-oxo-N-(2-phenoxyethyl)-1H-quinoline-4-carboxamide has shown promising results in preclinical studies as an anti-cancer agent. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer. In addition, 2-oxo-N-(2-phenoxyethyl)-1H-quinoline-4-carboxamide has also been shown to induce apoptosis, inhibit angiogenesis, and reduce tumor growth in animal models.
Propriétés
IUPAC Name |
2-oxo-N-(2-phenoxyethyl)-1H-quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c21-17-12-15(14-8-4-5-9-16(14)20-17)18(22)19-10-11-23-13-6-2-1-3-7-13/h1-9,12H,10-11H2,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZHMBCIPMLVDOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC(=O)C2=CC(=O)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-oxo-N-(2-phenoxyethyl)-1H-quinoline-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


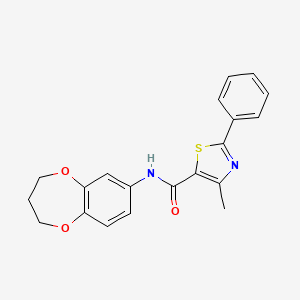
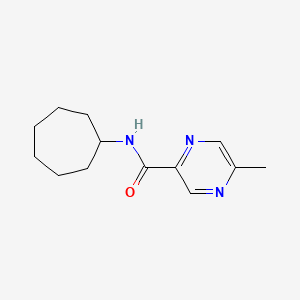
![2-bromo-N-[(3-chlorophenyl)methyl]-5-methoxy-N-methylbenzamide](/img/structure/B7477839.png)
![N-[2-(4-chlorophenoxy)ethyl]-N-methyl-4-methylsulfonylbenzamide](/img/structure/B7477843.png)



![3,7-Dimethyl-1-[2-oxo-2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethyl]purine-2,6-dione](/img/structure/B7477875.png)

![N'-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]-2,5-dimethylfuran-3-carbohydrazide](/img/structure/B7477889.png)
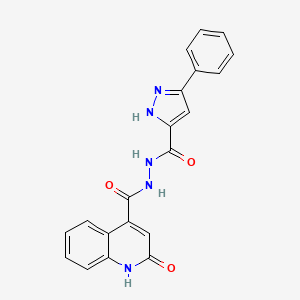
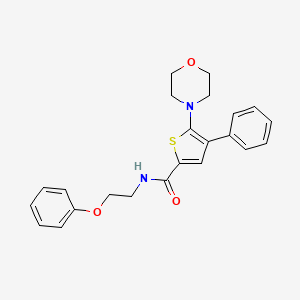
![N-[2-(cyclopropylcarbamoyl)phenyl]-3-methyl-4-oxo-2-phenylchromene-8-carboxamide](/img/structure/B7477913.png)